molecular formula C29H24BrN3O4 B1230525 dqp-1105

dqp-1105

Cat. No.: B1230525
M. Wt: 558.4 g/mol
InChI Key: MVYNQMRZRULRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dqp-1105 is a complex organic compound that features a quinoline core, a pyrazolidine ring, and a butanoic acid moiety

Preparation Methods

The synthesis of dqp-1105 typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone under basic conditions.

    Synthesis of the pyrazolidine ring: The quinoline derivative undergoes a cyclization reaction with hydrazine derivatives to form the pyrazolidine ring.

    Final coupling: The final step involves coupling the pyrazolidine-quinoline intermediate with a butanoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

dqp-1105 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Due to its potential bioactivity, it may be investigated for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It could be used in the development of new pharmaceuticals or agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which dqp-1105 exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s quinoline and pyrazolidine moieties may enable it to bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to dqp-1105 include other quinoline derivatives and pyrazolidine-containing molecules. For example:

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their anti-malarial properties.

    Pyrazolidine derivatives: Molecules such as phenylbutazone, which is used as an anti-inflammatory drug.

The uniqueness of this compound lies in its combination of these two moieties, potentially offering a broader range of biological activities and applications compared to its individual components.

Properties

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.4 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36)

InChI Key

MVYNQMRZRULRIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCC(=O)O

Synonyms

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
DQP 1105
DQP-1105
DQP1105

Origin of Product

United States

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